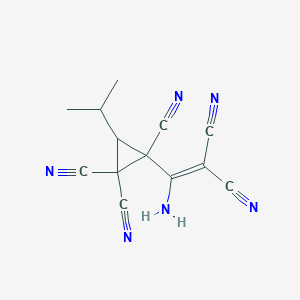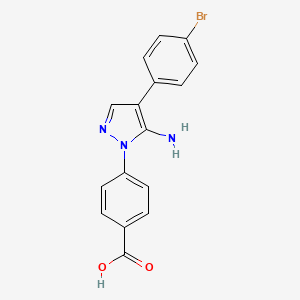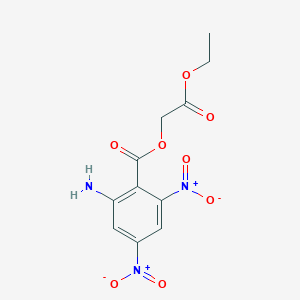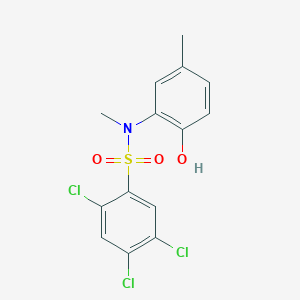
2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with multiple nitrile groups and an amino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable cyclopropane precursor with nitrile-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Scientific Research Applications
2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile involves its interaction with specific molecular targets. The compound can undergo aza-Michael addition with primary amines, leading to the formation of highly fluorescent imine derivatives. This reaction is accompanied by a significant increase in fluorescence, making it useful for detecting primary amines .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2,2-dicyanovinyl)-3-phenyl-1,1,2-cyclopropanetricarbonitrile
- 2-(1-Amino-2,2-dicyanovinyl)-3-(3-nitrophenyl)-1,1,2-cyclopropanetricarbonitrile
Uniqueness
2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in applications requiring sensitive detection of primary amines .
Properties
Molecular Formula |
C13H10N6 |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-(1-amino-2,2-dicyanoethenyl)-3-propan-2-ylcyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C13H10N6/c1-8(2)10-12(5-16,6-17)13(10,7-18)11(19)9(3-14)4-15/h8,10H,19H2,1-2H3 |
InChI Key |
PYEYLPWBRITAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1(C#N)C(=C(C#N)C#N)N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14942962.png)

![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
![4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14942979.png)
![6-(1H-pyrazol-1-ylmethyl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942984.png)


![1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B14943015.png)
![3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943045.png)

![1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14943057.png)
![N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B14943065.png)
![6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B14943067.png)
![3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)
